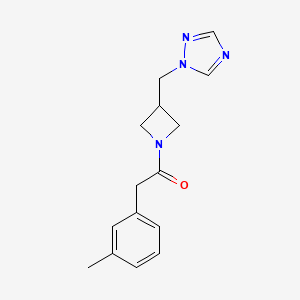

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(m-tolyl)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triazole derivatives, including compounds like 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(m-tolyl)ethan-1-one, often involves the [1,2,3]-triazoles formation through regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. This method provides a versatile route for generating a wide variety of triazole derivatives by allowing for the incorporation of different alkynes and azides into the reaction (Tornøe, Christensen, & Meldal, 2002).

Molecular Structure Analysis

The molecular structure of triazole derivatives can be elucidated using X-ray crystallography, NMR spectroscopy, and computational methods. For instance, the X-ray structure analysis of azetidin-2-one derivatives provides critical information on the molecular geometry and structural configuration of these compounds (Sharma, Venugopalan, & Bhaduri, 2003).

Chemical Reactions and Properties

Triazole derivatives participate in a variety of chemical reactions, contributing to their diverse chemical properties. They can react with thiosemicarbazide, alkyl carbodithioate, and benzaldehyde to give different derivatives like thiosemicarbazone, alkylidenehydrazinecarbodithioate, and 3-phenylprop-2-en-1-one-1,2,3-triazole derivatives, showcasing their versatility in organic synthesis (Abdelriheem, Mohamed, & Abdelhamid, 2017).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, can be significantly influenced by the nature of the substituents on the triazole ring. Studies like those conducted by Sharma, Venugopalan, and Bhaduri (2003) provide insights into the physical characteristics of these compounds through X-ray crystallography and other analytical techniques.

Chemical Properties Analysis

The chemical properties of 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(m-tolyl)ethan-1-one, such as reactivity, stability, and potential biological activity, can be inferred from the functional groups present in its structure. The presence of the triazole ring imparts unique chemical reactivity, allowing for further functionalization and the formation of complex molecules (Abdelriheem, Mohamed, & Abdelhamid, 2017).

Applications De Recherche Scientifique

Antiviral Activity Against COVID-19

A study by Rashdan et al. (2021) focused on the synthesis of novel potential thiadiazole-based molecules containing the 1,2,3-triazole moiety. These compounds were evaluated for their antiviral activity against COVID-19 by targeting the main coronavirus protease, crucial for viral replication. The synthesis pathway involved derivatives closely related to the compound of interest, showcasing the potential of such chemical structures in developing antiviral agents through structure-aided virtual screening approaches (Rashdan et al., 2021).

Synthetic Methodologies for Triazole Compounds

Tornøe et al. (2002) highlighted the significance of the cycloaddition of azides to alkynes as a pivotal synthetic route to 1H-[1,2,3]-triazoles. This study provides a foundation for understanding the synthetic versatility of triazole compounds, including those structurally related to the compound in focus. The methodology demonstrates the efficient and regiospecific synthesis of 1,4-substituted [1,2,3]-triazoles, underlining the importance of such chemical transformations in creating compounds with potential biological activities (Tornøe et al., 2002).

Luminescent Properties of Triazole Compounds

The study by Bai et al. (2017) on quinoline-triazoles, including compounds with structural motifs similar to the compound of interest, revealed the relationship between lattice H-bonding interactions and crystal growth direction. This research underlines the potential of such compounds in material science, particularly in developing luminescent materials with thermal stability and specific emissive properties. The work provides insights into the utility of triazole derivatives in creating advanced materials with desirable optical characteristics (Bai et al., 2017).

Propriétés

IUPAC Name |

2-(3-methylphenyl)-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-12-3-2-4-13(5-12)6-15(20)18-7-14(8-18)9-19-11-16-10-17-19/h2-5,10-11,14H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKPECHRARJXJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CC(C2)CN3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(m-tolyl)ethan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{(E)-[2-(diethylamino)-1,3-thiazol-5-yl]methylidene}isonicotinohydrazide](/img/structure/B2483133.png)

![2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2483134.png)

![N-{2-[(2-methylquinolin-8-yl)oxy]ethyl}acetamide](/img/structure/B2483139.png)

![2,4,6-trimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2483143.png)

![{4-[(3-Chloro-4-methylphenyl)amino]pteridin-2-yl}dimethylamine](/img/structure/B2483149.png)

![2-[(2-Chloro-4-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2483156.png)